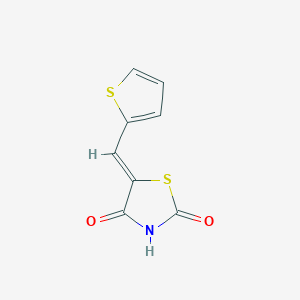![molecular formula C17H21NO B12347233 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine is a chemical compound with the molecular formula C17H21NO It is known for its unique structure, which includes a phenylpropan-2-yl group attached to a phenoxyethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine typically involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted ethanamine derivatives.
科学的研究の応用
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid: Similar structure but with a propanoic acid group instead of an ethanamine group.
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethyl acrylate: Contains an acrylate group, making it useful in polymer chemistry.
Uniqueness
2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine is unique due to its specific ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C17H21NO |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C17H21NO/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18/h3-11H,12-13,18H2,1-2H3 |
InChIキー |
CYWQJOZJOFXNFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


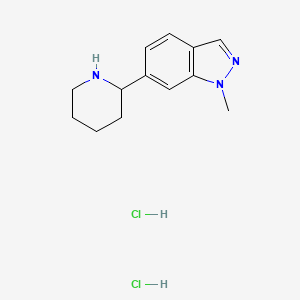


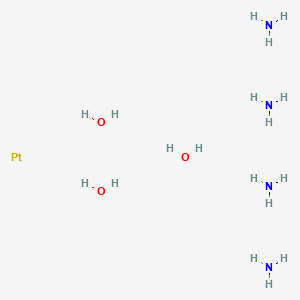
![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
amine](/img/structure/B12347196.png)
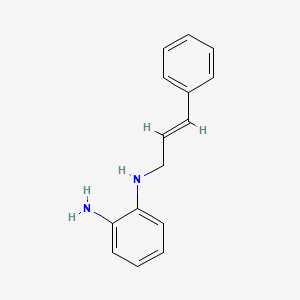
![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)

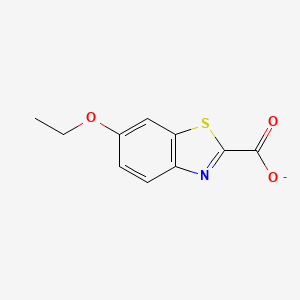
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)


